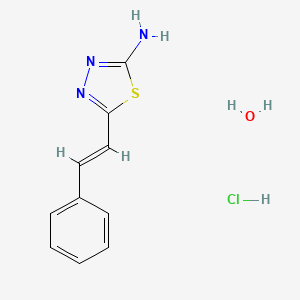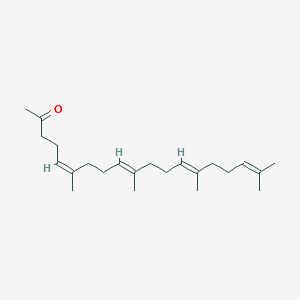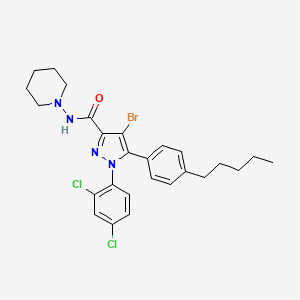
Carnegine hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carnegine hydrochloride, ®-, also known as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a chemical compound with the molecular formula C13H19NO2.HCl. It is a derivative of isoquinoline and is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carnegine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Carnegine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
Carnegine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert Carnegine hydrochloride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
Carnegine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Carnegine hydrochloride is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Carnegine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neurotransmission. This interaction can lead to changes in cellular signaling and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Carnegine hydrochloride is structurally similar to other isoquinoline derivatives, such as:
Tetrahydroisoquinoline: A precursor in the synthesis of various alkaloids.
Quinoline: A compound with diverse applications in medicinal chemistry.
Isoquinoline: A core structure in many biologically active molecules
Uniqueness
What sets Carnegine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These unique features make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
123438-41-5 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m1./s1 |
Clave InChI |
LARXMHOYLNCTFD-SBSPUUFOSA-N |
SMILES isomérico |
C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















